Unique Analyte Coverage: Dasatinib-d8 N-Oxide Enables Specific Quantification of M5 N-Oxide Metabolite, Not Achievable with Dasatinib-d8
Dasatinib-d8 N-Oxide provides specific internal standardization for Dasatinib N-oxide (M5), an oxidative metabolite distinct from the parent drug. In contrast, Dasatinib-d8 (CAS 1132093-70-9) is suitable only for Dasatinib parent quantification and cannot correct for M5 recovery or matrix effects . Following a 100 mg single oral dose of [14C]dasatinib in humans, Dasatinib N-oxide (M5) was detected as one of several circulating metabolites, accounting for a portion of total drug-related material alongside hydroxylated metabolites M20/M24, N-dealkylated M4, and acid metabolite M6 [1].
| Evidence Dimension | Internal standard applicability for specific analyte |
|---|---|
| Target Compound Data | Dasatinib-d8 N-Oxide: Suitable for Dasatinib N-oxide (M5) metabolite quantification |
| Comparator Or Baseline | Dasatinib-d8 (CAS 1132093-70-9): Suitable only for Dasatinib parent drug quantification; structurally distinct from N-oxide metabolite |
| Quantified Difference | Not applicable — qualitative differentiation in analyte specificity |
| Conditions | LC-MS/MS bioanalytical method development context |
Why This Matters
Procurement of Dasatinib-d8 N-Oxide is mandatory for laboratories requiring validated quantification of Dasatinib N-oxide metabolite; Dasatinib-d8 cannot substitute for this purpose, requiring separate acquisition of the metabolite-specific internal standard.
- [1] Christopher LJ, Cui D, Wu C, Luo R, Manning JA, Bonacorsi SJ, et al. Metabolism and disposition of dasatinib after oral administration to humans. Drug Metab Dispos. 2008;36(7):1357-1364. View Source
